molecular formula C17H18N4OS B11186360 9-(3-methylphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(3-methylphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11186360
M. Wt: 326.4 g/mol
InChI Key: AFMQMRCPSXSRKR-UHFFFAOYSA-N
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Description

9-(3-methylphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of triazoloquinazolines, which are known for their diverse biological activities.

Preparation Methods

The synthesis of 9-(3-methylphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazoline core, followed by the introduction of the triazole ring and the subsequent functionalization with the 3-methylphenyl and methylsulfanyl groups. The reaction conditions usually involve the use of various reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazoloquinazoline core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Compared to other triazoloquinazolines, 9-(3-methylphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific functional groups and structural features. Similar compounds include other triazoloquinazolines with different substituents on the phenyl ring or variations in the triazole and quinazoline cores. These structural differences can lead to variations in their biological activities and applications.

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

9-(3-methylphenyl)-2-methylsulfanyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C17H18N4OS/c1-10-5-3-6-11(9-10)15-14-12(7-4-8-13(14)22)18-16-19-17(23-2)20-21(15)16/h3,5-6,9,15H,4,7-8H2,1-2H3,(H,18,19,20)

InChI Key

AFMQMRCPSXSRKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)SC

Origin of Product

United States

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